molecular formula C66H51Cr3N11O12 B576688 Aniline Black CAS No. 13007-86-8

Aniline Black

Cat. No.: B576688
CAS No.: 13007-86-8
M. Wt: 1346.187
InChI Key: FWLHAQYOFMQTHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aniline Black is prepared by the oxidation of aniline in the presence of an oxidizing agent and a catalyst. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The dye is typically produced in dyeing factories where aniline is oxidized in the presence of copper salts and other oxidizing agents. The process is carefully controlled to ensure consistent color and quality .

Mechanism of Action

Aniline Black can be compared with other similar compounds, such as:

Uniqueness of this compound: this compound is unique due to its high color fastness, stability, and conductivity. It is widely used in textile dyeing and printing, as well as in the production of conductive polymers and sensors .

Comparison with Similar Compounds

  • Polyaniline
  • Azobenzene
  • Phenylhydroxylamine

Properties

IUPAC Name

2-N-[8-[[8-(4-aminoanilino)-10-phenylphenazin-10-ium-2-yl]amino]-10-phenylphenazin-10-ium-2-yl]-8-N,10-diphenylphenazin-10-ium-2,8-diamine;hydroxy-oxido-dioxochromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H45N11.3Cr.3H2O.9O/c67-43-21-23-45(24-22-43)69-47-26-32-56-62(38-47)76(53-17-9-3-10-18-53)64-40-49(28-34-58(64)73-56)71-51-30-36-60-66(42-51)77(54-19-11-4-12-20-54)65-41-50(29-35-59(65)74-60)70-48-27-33-57-63(39-48)75(52-15-7-2-8-16-52)61-37-46(25-31-55(61)72-57)68-44-13-5-1-6-14-44;;;;;;;;;;;;;;;/h1-42H,(H3,67,68,69,70,71,72,73,74);;;;3*1H2;;;;;;;;;/q;3*+1;;;;;;;;;;3*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLHAQYOFMQTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=C4C=CC(=CC4=[N+]3C5=CC=CC=C5)NC6=CC7=C(C=C6)N=C8C=CC(=CC8=[N+]7C9=CC=CC=C9)NC1=CC2=[N+](C3=C(C=CC(=C3)NC3=CC=C(C=C3)N)N=C2C=C1)C1=CC=CC=C1.O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H51Cr3N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13007-86-8
Record name C.I. Pigment Black 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, oxidized
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: Is there a defined molecular formula and weight for aniline black?

A1: Due to its complex and variable nature, a precise molecular formula and weight cannot be assigned to this compound. []

Q2: How is the structure of this compound typically characterized?

A2: Researchers employ a variety of techniques to analyze this compound, including:

  • Spectroscopy: UV-Vis, Infrared (IR), and Raman spectroscopy provide insights into the chemical bonds and functional groups present. [, ]
  • Electrochemical methods: Cyclic voltammetry helps in understanding the redox behavior and conductivity of the material. [, ]
  • Microscopy: Electron microscopy can reveal the morphology and size distribution of this compound particles. []

Q3: What are the key applications of this compound?

A3: this compound finds applications in various fields:

  • Dye and Pigment: It's historically been used as a black dye for textiles, especially silk. []
  • Coatings: this compound is incorporated into resin compositions for black coatings with desired hues and high blackness. []
  • Electronics: Its semiconducting properties make it suitable for applications like electromagnetic shielding. []

Q4: How does the choice of pigment affect the properties of UV-curable coatings?

A4: Different black pigments significantly impact the curing process and final properties. For instance, this compound at a specific concentration allows for both opacity and through cure, unlike some carbon black types. []

Q5: Does this compound exhibit catalytic activity?

A5: Yes, this compound demonstrates catalytic effects, particularly in the decomposition of hydrogen peroxide. []

Q6: How does the vulcanization of this compound influence its catalytic properties?

A6: Vulcanization, a process involving sulfur, increases the electrical conductivity of this compound, which in turn enhances its catalytic ability for hydrogen peroxide decomposition. []

Q7: How is computational chemistry applied in research on this compound?

A7: Computational methods are used for:

  • Spectral Analysis: Techniques like Inverse Discrete Wavelet Transforms help in modeling and correcting background signals in Raman and CARS spectra, crucial for studying materials like this compound. []
  • Simulation and Modeling: Log-Gaussian gamma processes are employed to generate synthetic datasets for training neural networks, especially beneficial when dealing with limited experimental data, as often encountered in Raman and CARS spectroscopy studies of complex materials like this compound. []

Q8: What factors influence the stability of this compound?

A8: The stability of this compound is affected by various factors:

  • Environmental Conditions: Exposure to heat, light, and air can lead to degradation. [, ]
  • pH: this compound exhibits different properties and stability in acidic and alkaline solutions. []

Q9: Are there strategies to improve the stability of this compound?

A9: Yes, incorporating this compound into specific formulations like resin compositions or masterbatches can enhance its stability and performance. [, ]

Q10: Are there any environmental concerns related to this compound?

A10: The production and use of this compound, like many industrial dyes, raise environmental concerns:

  • Toxicity of Precursors: Aniline, a key ingredient in this compound production, is toxic and requires careful handling. []
  • Waste Management: Proper disposal methods are crucial to minimize the environmental impact of this compound-containing waste. []

Q11: What are some historical milestones in this compound research?

A11: The study of this compound spans over a century:

  • Early Observations (1834-1876): Initial observations of this compound formation during aniline oxidation marked the beginning. []
  • Recognition as a Conducting Polymer (1970s): The discovery of polyacetylene's conductivity sparked renewed interest in this compound and other conducting polymers. [, ]

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